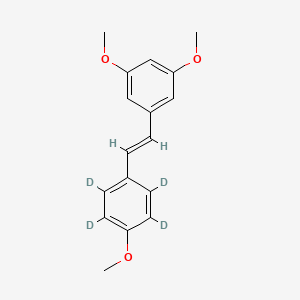

trans-trismethoxy Resveratrol-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

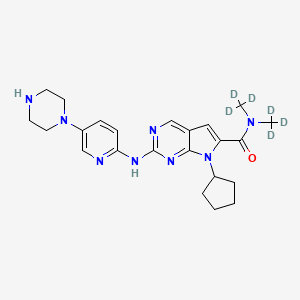

trans-Trisméthoxy Résveratrol-d4: est une forme deutérée du trans-trismethoxy résveratrol, un stilbène dérivé de la polykétide synthase. Ce composé est principalement utilisé comme étalon interne pour la quantification du trans-trismethoxy résveratrol dans diverses techniques analytiques telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS) . Il est connu pour ses diverses activités biologiques, notamment sa cytotoxicité vis-à-vis de plusieurs lignées cellulaires cancéreuses .

Applications De Recherche Scientifique

trans-Trismethoxy resveratrol-d4 has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Trans-Trismethoxy Resveratrol-d4 (TMR-d4) is a methyl analog of resveratrol . The primary targets of TMR-d4 are the stearoyl-CoA desaturase genes, fat-6 and fat-7 . These genes play a crucial role in lipid metabolism .

Mode of Action

TMR-d4 interacts with its targets, the stearoyl-CoA desaturase genes, by downregulating them . This downregulation leads to a decrease in the desaturation index of fatty acids, specifically the ratio of oleic acid to stearic acid .

Biochemical Pathways

The downregulation of the stearoyl-CoA desaturase genes by TMR-d4 affects the lipid metabolism pathway . This results in a significant reduction in triglyceride accumulation . Additionally, TMR-d4 has been shown to suppress the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways .

Pharmacokinetics

It is known that the bioavailability of resveratrol, the parent compound of tmr-d4, is relatively low . This suggests that the bioavailability of TMR-d4 may also be low, but more research is needed to confirm this.

Result of Action

The molecular and cellular effects of TMR-d4’s action include the inhibition of fat accumulation and the suppression of inflammation . Specifically, TMR-d4 has been found to significantly reduce triglyceride accumulation in Caenorhabditis elegans . It also suppresses lipopolysaccharide-induced inflammation through the inactivation of MAPK and NF-κB pathways in RAW 264.7 cells .

Action Environment

The action, efficacy, and stability of TMR-d4 can be influenced by various environmental factors. For instance, the concentration of TMR-d4 can affect its efficacy. In a study, treatment with TMR-d4 (100 and 200 μM) for 4 days significantly reduced triglyceride accumulation in Caenorhabditis elegans . .

Analyse Biochimique

Biochemical Properties

TMR interacts with stearoyl-CoA desaturase genes, fat-6 and fat-7 . These interactions result in a decrease in the desaturation index of fatty acids, the ratio of oleic acid to stearic acid . This suggests that TMR inhibits fat accumulation by downregulating stearoyl-CoA desaturase .

Cellular Effects

TMR has significant effects on lipid metabolism in cells. Treatment with TMR for 4 days significantly reduced triglyceride accumulation in Caenorhabditis elegans, without affecting nematode growth, food intake, and reproduction .

Molecular Mechanism

The molecular mechanism of TMR involves its interaction with stearoyl-CoA desaturase genes, fat-6 and fat-7 . The downregulation of these genes by TMR leads to a decrease in the desaturation index of fatty acids .

Temporal Effects in Laboratory Settings

The effects of TMR on lipid metabolism have been observed over a period of 4 days in laboratory settings . During this period, TMR significantly reduced triglyceride accumulation in Caenorhabditis elegans .

Dosage Effects in Animal Models

The effects of TMR on lipid metabolism have been studied in the nematode model, Caenorhabditis elegans . The specific dosage effects of TMR in animal models are not mentioned in the available literature.

Metabolic Pathways

TMR is involved in the lipid metabolism pathway, where it interacts with stearoyl-CoA desaturase genes, fat-6 and fat-7 . These interactions lead to a decrease in the desaturation index of fatty acids .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du trans-trismethoxy résveratrol-d4 implique la deutération du trans-trismethoxy résveratrolCela peut être réalisé par diverses méthodes, notamment l'hydrogénation catalytique en présence de gaz deutérium ou en utilisant des réactifs deutérés .

Méthodes de production industrielle: La production industrielle du trans-trismethoxy résveratrol-d4 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et la cohérence du produit. Le composé est généralement formulé dans une solution d'acétate de méthyle pour une utilisation aisée dans les applications analytiques .

Analyse Des Réactions Chimiques

Types de réactions: Le trans-Trisméthoxy Résveratrol-d4 subit plusieurs types de réactions chimiques, notamment:

Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.

Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.

Substitution: Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes dans le composé par un autre atome ou groupe d'atomes.

Réactifs et conditions courants:

Oxydation: Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution: Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du trans-trismethoxy résveratrol-d4 peut conduire à la formation de quinones, tandis que la réduction peut entraîner la formation de dérivés dihydro .

Applications de la recherche scientifique

Le trans-Trisméthoxy Résveratrol-d4 a un large éventail d'applications de recherche scientifique, notamment:

Industrie: Utilisé dans le développement de normes lipidiques de haute pureté et de recherche pharmaceutique.

Mécanisme d'action

Le mécanisme d'action du trans-trismethoxy résveratrol-d4 implique plusieurs cibles moléculaires et voies:

Inhibition de l'activation du NF-κB: Le trans-Trisméthoxy Résveratrol-d4 inhibe l'activation du facteur nucléaire kappa-light-chain-enhancer of activated B cells (NF-κB) dans les cellules HEK293T, qui joue un rôle crucial dans l'inflammation et le cancer.

Inhibition de l'angiogenèse: Le composé inhibe l'angiogenèse dans les embryons de poisson zèbre, qui est le processus de formation de nouveaux vaisseaux sanguins, une étape critique dans la progression du cancer.

Cytotoxicité pour les cellules cancéreuses: Le trans-Trisméthoxy Résveratrol-d4 présente des effets cytotoxiques sur diverses lignées cellulaires cancéreuses, conduisant à la mort cellulaire.

Comparaison Avec Des Composés Similaires

Composés similaires:

trans-Trisméthoxy Résveratrol: La forme non deutérée du composé, connue pour ses activités biologiques et utilisée dans des applications similaires.

Résveratrol: Un stilbène naturel présent dans les raisins et le vin rouge, connu pour ses propriétés antioxydantes et anti-inflammatoires.

Pinostilbène: Un analogue méthylé du résveratrol avec une stabilité et une biodisponibilité accrues.

Unicité: Le trans-Trisméthoxy Résveratrol-d4 est unique en raison de sa forme deutérée, qui offre une stabilité accrue et permet une quantification précise dans les applications analytiques. Les atomes de deutérium dans le composé en font un étalon interne idéal pour les techniques de spectrométrie de masse .

Propriétés

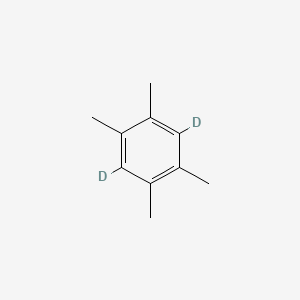

IUPAC Name |

1,2,4,5-tetradeuterio-3-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-6-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4+/i6D,7D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHNBPHYVRHYCC-XEGZCKIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)OC)OC)[2H])[2H])OC)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene](/img/structure/B592694.png)

![2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide](/img/structure/B592696.png)

![2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)-boc-amino]ethyl]-acetamide](/img/structure/B592699.png)